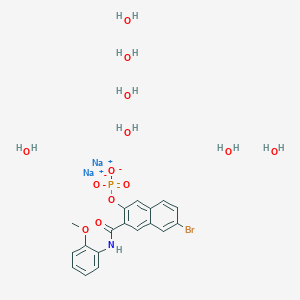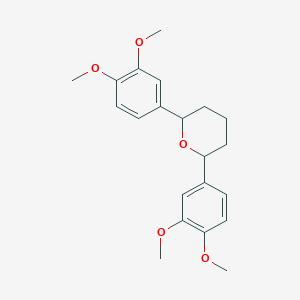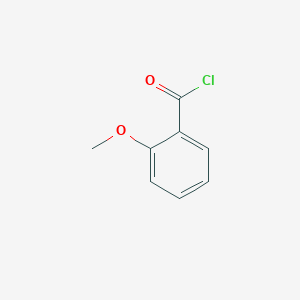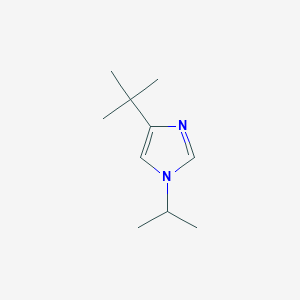
1-Isopropyl-4-tert-butyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-tert-butyl-1H-imidazole, also known as IBU or 4-tert-butyl-1-isopropylimidazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBU is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is a colorless liquid with a boiling point of 220-222°C and a molecular weight of 185.3 g/mol. IBU has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole is not fully understood. However, it is believed that 1-Isopropyl-4-tert-butyl-1H-imidazole exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have anti-diabetic and anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Isopropyl-4-tert-butyl-1H-imidazole in lab experiments is its high stability and low toxicity. 1-Isopropyl-4-tert-butyl-1H-imidazole is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of 1-Isopropyl-4-tert-butyl-1H-imidazole is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Isopropyl-4-tert-butyl-1H-imidazole. One potential direction is the development of new synthetic methods for 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives. Another direction is the investigation of the potential applications of 1-Isopropyl-4-tert-butyl-1H-imidazole in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the study of the mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives could lead to the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 1-Isopropyl-4-tert-butyl-1H-imidazole can be achieved through a three-step process. The first step involves the condensation of 4-tert-butyl-1,2-diamine with isopropyl bromide to form 1-isopropyl-4-tert-butyl-1,2-diamine. The second step involves the oxidation of the diamine with sodium hypochlorite to form 1-isopropyl-4-tert-butyl-1H-imidazole. Finally, the product is purified through distillation to obtain the final product.
Aplicaciones Científicas De Investigación
1-Isopropyl-4-tert-butyl-1H-imidazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-Isopropyl-4-tert-butyl-1H-imidazole is in the field of catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the synthesis of cyclic carbonates, epoxides, and isocyanates. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been studied for its use in the synthesis of new materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propiedades
Número CAS |
154385-51-0 |
|---|---|
Nombre del producto |
1-Isopropyl-4-tert-butyl-1H-imidazole |
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-tert-butyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-6-9(11-7-12)10(3,4)5/h6-8H,1-5H3 |
Clave InChI |
HHMQTVVHKVDCNX-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
SMILES canónico |
CC(C)N1C=C(N=C1)C(C)(C)C |
Sinónimos |
1H-Imidazole,4-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





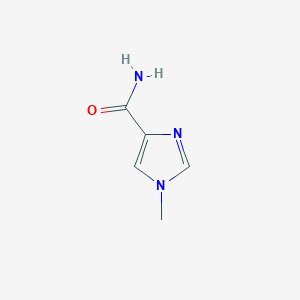
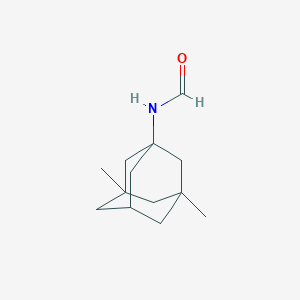
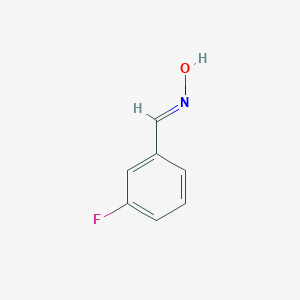
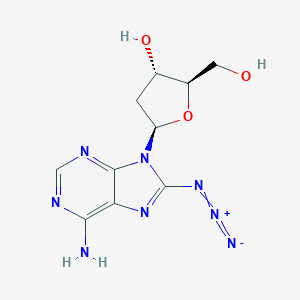
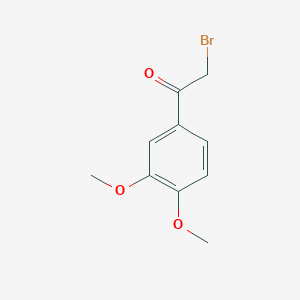
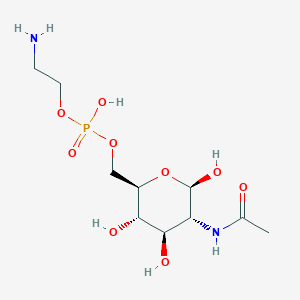
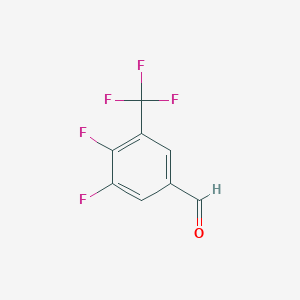
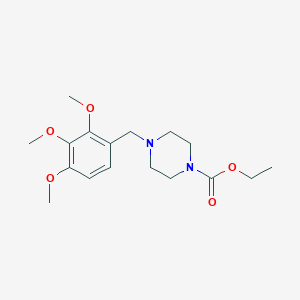
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
